Vitene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

8004-24-8 |

|---|---|

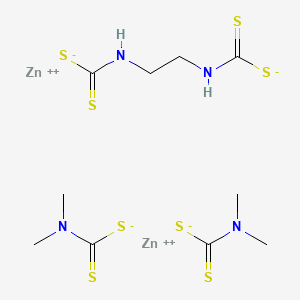

分子式 |

C10H18N4S8Zn2 |

分子量 |

581.6 g/mol |

IUPAC名 |

dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4.2C3H7NS2.2Zn/c7-3(8)5-1-2-6-4(9)10;2*1-4(2)3(5)6;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);2*1-2H3,(H,5,6);;/q;;;2*+2/p-4 |

InChIキー |

JXIDLJPWUUDZFH-UHFFFAOYSA-J |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Zn+2].[Zn+2] |

正規SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Zn+2].[Zn+2] |

他のCAS番号 |

64440-88-6 |

同義語 |

cikos tsikos xykos zikos |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The In Vitro Mechanism of Action of "Vitene"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Vitene" did not yield specific results in scientific literature searches for a singular, defined compound. The following guide is constructed based on an interpretation of "this compound" as relating to Vitamin E and its derivatives, which are subjects of extensive in vitro research. Should "this compound" refer to a different proprietary compound, this document will require revision based on specific data for that molecule.

Introduction

Vitamin E, a fat-soluble antioxidant, encompasses a group of eight compounds: four tocopherols (B72186) and four tocotrienols. a-tocopherol is the most biologically active form. The in vitro mechanism of action of Vitamin E and its derivatives is multifaceted, extending beyond simple antioxidant effects to include the modulation of complex signaling pathways involved in cellular proliferation, inflammation, and apoptosis. This guide provides a detailed overview of these mechanisms, supported by experimental data and protocols.

Core Mechanisms of Action

The in vitro effects of Vitamin E are primarily attributed to two interconnected properties: its antioxidant capacity and its ability to modulate signal transduction pathways.

Antioxidant Activity

As a potent lipid-soluble antioxidant, Vitamin E's primary role is to protect cell membranes from damage caused by reactive oxygen species (ROS).

Experimental Protocol: In Vitro Antioxidant Assay (DPPH Assay)

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation: Various concentrations of a-tocopherol (or other Vitamin E derivatives) are prepared.

-

Reaction: The Vitamin E sample is mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Quantitative Data Summary: Antioxidant Activity

| Compound | IC50 (µg/mL) |

| a-Tocopherol | ~20-30 |

| Ascorbic Acid (Control) | ~5-10 |

Note: IC50 values can vary based on specific experimental conditions.

Modulation of Signal Transduction Pathways

Vitamin E and its metabolites can influence a variety of signaling cascades, impacting gene expression and cellular responses.

a) Protein Kinase C (PKC) Inhibition

a-tocopherol has been shown to inhibit PKC activity, which is crucial for cell proliferation and differentiation.

Experimental Protocol: In Vitro PKC Activity Assay

-

Cell Culture: A suitable cell line (e.g., vascular smooth muscle cells) is cultured.

-

Treatment: Cells are treated with varying concentrations of a-tocopherol.

-

Cell Lysis: Cells are lysed to extract proteins.

-

PKC Assay: A commercial PKC assay kit is used to measure the phosphorylation of a specific substrate by PKC in the cell lysates.

-

Detection: The phosphorylated substrate is detected, often via a colorimetric or fluorometric method.

b) Modulation of the CD36 Scavenger Receptor

Vitamin E can modulate the CD36 scavenger receptor, which is involved in lipid homeostasis, inflammation, and angiogenesis.[1]

Signaling Pathway: Vitamin E and CD36 Modulation

References

In-Depth Technical Guide on "Vitene": Synthesis and Characterization

To the valued research community, scientists, and drug development professionals:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on a specific chemical entity named "Vitene." The term "this compound" appears to be associated with commercial products, including fungicides whose active ingredient is Cymoxanil.[1][2][3][4][5] There is no scientific literature detailing the synthesis, chemical characterization, or specific signaling pathways of a molecule named "this compound" itself.

The content below is provided as a detailed technical guide on Cymoxanil , the active ingredient in products marketed under the trade name "this compound," to address the core requirements of your request for technical data, experimental protocols, and pathway visualizations.

Core Compound: Cymoxanil

Cymoxanil is an acetamide (B32628) fungicide known for its protective and curative action against a range of plant-pathogenic fungi, particularly those belonging to the Peronosporales order. It functions as a localized systemic fungicide.[4]

Chemical Data

| Property | Value |

| IUPAC Name | 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide |

| CAS Number | 57966-95-7 |

| Molecular Formula | C₇H₁₀N₄O₃ |

| Molecular Weight | 198.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 160-161 °C |

| Solubility | Sparingly soluble in water (1 g/L at 20 °C) |

Synthesis of Cymoxanil

The industrial synthesis of Cymoxanil typically involves a multi-step process. Below is a representative synthetic route.

Synthetic Pathway Overview

A common pathway for the synthesis of Cymoxanil starts from ethyl cyanoacetate (B8463686) and involves oximation followed by reaction with ethyl isocyanate.

References

The Biological Core of Vitene™ (Microfibrillar Collagen Hemostat): A Technical Guide to Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological pathways activated by Vitene™ (Athis compound™), a sterile, absorbable, microfibrillar collagen hemostat (MCH) derived from purified bovine corium collagen. This document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and visualizes the critical signaling cascades involved in its function.

Mechanism of Action: Accelerating Nature's Clotting Cascade

This compound™ serves as an adjunct to hemostasis when conventional control of bleeding is impractical.[1][2] Its efficacy lies in its ability to act as a catalyst for the body's intrinsic coagulation pathway.[1][3] Made from 100% purified bovine collagen, this compound™ provides a vast surface area of microfibrils that, upon contact with blood, rapidly initiates two critical and interdependent processes: platelet activation and the enzymatic coagulation cascade.[4][5]

The primary mechanism involves:

-

Platelet Adhesion and Aggregation: this compound™'s collagen fibrils provide a substrate for the rapid adhesion of platelets.[4][5] This interaction is mediated by specific platelet surface receptors, primarily Glycoprotein VI (GPVI), which binds to collagen and triggers a signaling cascade within the platelet.[6]

-

Activation of the Intrinsic Pathway: The microfibrillar surface acts as a contact activator for the intrinsic coagulation pathway, beginning with the activation of Factor XII (Hageman Factor).[3] This sets off a sequential activation of other clotting factors.

-

Fibrin (B1330869) Clot Formation: The activated platelets release proteins and clotting factors, further amplifying the coagulation cascade, which culminates in the conversion of fibrinogen to insoluble fibrin strands.[4] These strands form a robust mesh that entraps blood cells and stabilizes the initial platelet plug, forming a durable clot.[4]

Signaling Pathways and Logical Relationships

The biological activity of this compound™ can be visualized as a two-part process beginning with platelet activation and leading into the well-defined intrinsic coagulation cascade.

Platelet Activation by Microfibrillar Collagen

The initial interaction between this compound™ and blood platelets is a critical step that triggers hemostasis. This diagram illustrates the key receptor interactions and the immediate downstream signaling events within the platelet.

The Intrinsic Coagulation Cascade

Following initial platelet activation, this compound™'s surface contact with plasma proteins initiates the intrinsic coagulation cascade. This pathway is a series of enzymatic reactions involving circulating clotting factors, which are sequentially converted from inactive zymogens to active proteases.

Quantitative Data Presentation

The efficacy of this compound™ has been evaluated in numerous preclinical and clinical settings, often in comparison to other topical hemostatic agents. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Platelet Aggregation Efficacy This table presents the effective dose (ED50) for platelet aggregation induced by a filtrate of Microfibrillar Collagen Hemostat (MCH), demonstrating its dose-related ability to activate platelets.

| MCH Filtrate Protein Concentration | ED50 (μg protein/mL PRP) | Aggregating Ability (% of ADP max response) |

| 7.6 mg/mL | 3.6 | 18.8% |

| 12.0 mg/mL | 5.9 | 39.6% |

| Data synthesized from McClure M, et al., Haemostasis, 1987.[7] |

Table 2: Comparative Efficacy in Animal Hemorrhage Models This table summarizes results from a rat neurosurgical model, comparing the performance of this compound™ (Athis compound™) with other hemostatic agents. Efficacy was defined as achieving complete hemostasis within one minute.

| Hemostatic Agent | Treatment Group | Outcome |

| This compound™ (Athis compound™) | Microfibrillar Collagen | Effective (Achieved hemostasis < 1 min) |

| Surgicel® | Oxidized Cellulose | Effective (Achieved hemostasis < 1 min) |

| FloSeal® | Gelatin Matrix + Thrombin | Effective (Achieved hemostasis < 1 min) |

| Arista™ | Microporous Polysaccharide | Effective (Achieved hemostasis < 1 min) |

| Control | No Treatment | Ineffective |

| Data synthesized from Ereth MH, et al., Neurosurgery, 2008.[8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of hemostatic agents. The following protocols are synthesized from established methods for in vitro and in vivo testing.

Protocol: In Vitro Platelet Aggregometry

This protocol outlines the measurement of platelet aggregation in response to a hemostatic agent using Light Transmission Aggregometry (LTA).

Objective: To quantify the ability of microfibrillar collagen to induce platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Hemostatic Agent: this compound™ (Microfibrillar Collagen)

-

Whole blood from healthy donors (collected in sodium citrate (B86180) tubes)

-

Platelet Aggregometer (turbidimetric)

-

Centrifuge

-

Plastic pipettes and tubes

-

Cuvettes with stir bars

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

PRP Preparation: a. Collect whole blood in 3.2% sodium citrate tubes. Discard the first few mL to avoid tissue factor contamination.[9] b. Centrifuge the blood at 200 x g for 8-10 minutes at room temperature to separate the PRP.[9] c. Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.

-

Platelet Poor Plasma (PPP) Preparation: a. Re-centrifuge the remaining blood at 1600-2000 x g for 15 minutes to pellet the remaining cells.[10] b. Aspirate the supernatant (PPP) and transfer to a clean plastic tube. The PPP will be used to set the 100% aggregation baseline.

-

Aggregation Assay: a. Set up the aggregometer according to the manufacturer's instructions. b. Pipette 450 µL of PPP into a cuvette to calibrate the instrument for 100% light transmission (100% aggregation).[10] c. Pipette 450 µL of PRP into a new cuvette containing a stir bar. Place it in the instrument and establish a baseline of 0% aggregation.[10] d. Add 50 µL of the this compound™ suspension (prepared at the desired concentration) to the PRP cuvette to initiate the reaction. e. Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

Data Analysis: a. The primary endpoint is the maximum percentage of aggregation achieved. b. Construct dose-response curves to determine parameters such as the ED50 (the concentration required to achieve 50% of the maximal aggregation response).

Protocol: In Vivo Swine Hepatic Hemorrhage Model

This protocol details a standardized and reproducible surgical model in swine to evaluate the hemostatic efficacy of topical agents on a parenchymal organ injury.

Objective: To measure the time to hemostasis and total blood loss after application of this compound™ to a severe, standardized liver laceration.

Materials:

-

Yorkshire swine (anesthetized and physiologically monitored)

-

Surgical instruments for laparotomy

-

Specialized liver clamp for creating a standardized Grade V injury

-

This compound™ hemostatic agent

-

Standard surgical gauze (for control group)

-

Suction apparatus and pre-weighed surgical sponges for blood collection

-

Scale for gravimetric analysis

-

Intravenous fluids for resuscitation

Methodology:

-

Animal Preparation: a. Anesthetize the swine according to an approved institutional animal care protocol. b. Establish intravenous access for fluid administration and arterial line for blood pressure monitoring. c. Perform a midline laparotomy to expose the liver.

-

Injury Creation: a. Isolate a lobe of the liver. b. Apply a specialized clamp to create a standardized, deep parenchymal laceration (e.g., Grade V injury).[11][12] c. Allow a period of uncontrolled free bleeding (e.g., 30 seconds) to ensure a significant hemorrhage.[12]

-

Hemostat Application: a. At the end of the free-bleed period, apply the test article (this compound™) directly to the bleeding surface. In the control group, apply standard gauze packing. b. Apply firm, direct pressure over the agent for a standardized period (e.g., 3 minutes).[13]

-

Data Collection: a. Time to Hemostasis: After releasing pressure, start a timer. Hemostasis is defined as the cessation of blood flow from the wound. Record the time taken to achieve this.[12] b. Blood Loss Measurement (Gravimetric Method): i. Collect all blood from the surgical field using pre-weighed surgical sponges and the suction canister.[14] ii. Weigh the blood-soaked sponges and the suction canister after the observation period. iii. Calculate the total blood loss by subtracting the initial dry weight from the final weight, assuming the density of blood is ~1.06 g/mL.[2][14]

-

Post-Treatment Monitoring: a. Observe the animal for a set period (e.g., 90-180 minutes) for any re-bleeding.[12][15] b. Maintain mean arterial pressure (MAP) with fluid resuscitation to challenge the stability of the clot.[12] c. Record survival rates and total resuscitation fluid volume as secondary endpoints.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical preclinical in vivo study for a topical hemostatic agent.

References

- 1. Athis compound™ Microfibrillar Collagen Hemostat for Adjunctive Hemostasis in Surgical Procedures: A Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bd.com [bd.com]

- 3. Athis compound™ Microfibrillar Collagen Hemostat for Adjunctive Hemostasis in Surgical Procedures: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. go.bd.com [go.bd.com]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. helena.com [helena.com]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Evaluation of a new hemostatic agent in a porcine grade V liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Comparative evaluation of surgicel and gelfoam in controlling post-extraction bleeding in patients on anticoagulant therapy: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Initial evaluation of a nano-engineered hemostatic agent in a severe vascular and organ hemorrhage swine model : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

Unraveling the Structural Blueprint of a Potent Fungicide: A Technical Guide to the Crystal Structure of Cymoxanil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of Cymoxanil, the active ingredient in the fungicide commonly known as Vitene. While the crystal structure of pure Cymoxanil is not publicly available, this document details the recently determined structures of two Cymoxanil co-crystals. This information offers crucial insights into the molecule's three-dimensional arrangement, which is fundamental for understanding its fungicidal activity, developing new formulations, and designing more effective crop protection agents.

Introduction to Cymoxanil

Cymoxanil is a widely used fungicide effective against a range of plant pathogenic fungi, particularly from the Peronosporales order, which includes notorious pathogens like late blight of potato and downy mildew of grapes.[1][2][3] Its mode of action is complex, primarily inhibiting the synthesis of essential cellular components within the fungus, ultimately leading to the cessation of growth and sporulation.[2] Understanding the precise spatial arrangement of atoms in the Cymoxanil molecule is paramount for elucidating its mechanism of action at a molecular level and for the rational design of new, improved fungicides.

Crystal Structure Determination of Cymoxanil Co-Crystals

Recent research has successfully determined the crystal structures of two Cymoxanil co-crystals: one with succinic acid (SA) and another with salicylic (B10762653) acid (SCA).[4][5] This was achieved through single-crystal X-ray diffraction, a powerful technique that provides definitive information about the arrangement of atoms in a crystalline solid.

Experimental Protocols

Co-crystal Synthesis:

The Cymoxanil-succinic acid (CX-SA) and Cymoxanil-salicylic acid (CX-SCA) co-crystals were synthesized using a solvent evaporation method. The general procedure is as follows:

-

Molar Ratio: Cymoxanil and the respective co-former (succinic acid or salicylic acid) were mixed in a 1:1 molar ratio.

-

Solvent: The mixture was dissolved in a suitable solvent, such as methanol (B129727) or ethanol.

-

Evaporation: The solution was allowed to evaporate slowly at room temperature.

-

Crystal Formation: As the solvent evaporated, single crystals of the co-crystals suitable for X-ray diffraction were formed.

Single-Crystal X-ray Diffraction (SC-XRD):

The determination of the crystal structures of the Cymoxanil co-crystals involved the following key steps:

-

Crystal Mounting: A suitable single crystal of either CX-SA or CX-SCA was carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal was irradiated with a monochromatic X-ray beam, and the diffraction pattern was recorded as the crystal was rotated. Data were collected at a controlled temperature, typically 100 K, to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The structure was then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process involves adjusting the atomic coordinates and displacement parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible.

Crystallographic Data

The crystallographic data for the Cymoxanil-succinic acid (CX-SA) and Cymoxanil-salicylic acid (CX-SCA) co-crystals are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Cymoxanil-Succinic Acid (CX-SA) Co-crystal

| Parameter | Value |

| Empirical Formula | C₁₁H₁₆N₄O₇ |

| Formula Weight | 316.28 |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.4521(2) Å, α = 90° |

| b = 10.5931(3) Å, β = 101.593(2)° | |

| c = 15.9321(4) Å, γ = 90° | |

| Volume | 1396.94(6) ų |

| Z | 4 |

| Density (calculated) | 1.503 Mg/m³ |

| Absorption Coefficient | 1.033 mm⁻¹ |

| F(000) | 664 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0455, wR₂ = 0.1198 |

| R indices (all data) | R₁ = 0.0489, wR₂ = 0.1234 |

Table 2: Crystal Data and Structure Refinement for Cymoxanil-Salicylic Acid (CX-SCA) Co-crystal

| Parameter | Value |

| Empirical Formula | C₁₄H₁₆N₄O₆ |

| Formula Weight | 336.31 |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.1123(2) Å, α = 90° |

| b = 24.0851(6) Å, β = 98.345(2)° | |

| c = 8.1633(2) Å, γ = 90° | |

| Volume | 1576.44(7) ų |

| Z | 4 |

| Density (calculated) | 1.416 Mg/m³ |

| Absorption Coefficient | 0.941 mm⁻¹ |

| F(000) | 704 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0418, wR₂ = 0.1089 |

| R indices (all data) | R₁ = 0.0454, wR₂ = 0.1121 |

Molecular Interactions and Signaling Pathways

The crystal structures of the Cymoxanil co-crystals reveal a network of intermolecular interactions, including hydrogen bonds, which stabilize the crystal lattice. These interactions provide valuable information about the potential binding modes of Cymoxanil to its biological targets.

The fungicidal action of Cymoxanil is attributed to its ability to disrupt multiple processes in the fungal cell. While a specific single target receptor has not been definitively identified, its mode of action is understood to involve the inhibition of nucleic acid (RNA) synthesis and the disruption of the fungal cell membrane.[2][6]

The following diagram illustrates the proposed signaling pathway and mode of action of Cymoxanil.

Conclusion

The determination of the crystal structures of Cymoxanil co-crystals represents a significant step forward in understanding the solid-state properties of this important fungicide. The detailed structural information and experimental protocols presented in this guide provide a valuable resource for researchers in the fields of agrochemistry, materials science, and drug design. This knowledge can be leveraged to develop more stable and effective formulations of Cymoxanil, as well as to guide the discovery of new fungicidal agents with improved efficacy and environmental profiles. Further research to obtain the crystal structure of pure Cymoxanil remains a key objective to fully unlock the molecular secrets of this potent crop protection tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. Chemical stabilization strategy for cymoxanil: synthesis and characterization of cocrystals with small organic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Chemical stabilization strategy for cymoxanil: synthesis and characterization of cocrystals with small organic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. How does Cymoxanil work as a fungicide? - Blog - Rayfull Chemicals [rayfull.net]

"Vitene": A Technical Examination of Its Core Components

Initial analysis of the term "Vitene" indicates that it does not refer to a single molecular entity. Instead, "this compound" is primarily associated with two distinct products: a nutritional supplement and a fungicide. This guide will focus on the components of the anti-aging food supplement, as its constituents are of greater relevance to researchers, scientists, and drug development professionals. We will also briefly address the chemical identity of the fungicide for clarity.

The anti-aging supplement sold under the brand name "this compound" is a proprietary blend of several active ingredients.[1] While the complete formulation is not publicly disclosed, key components identified include green tea extract, alpha-lipoic acid (ALA), acetyl-L-carnitine, and chlorella extract.[1] This guide will provide a detailed technical overview of the principal bioactive molecules within this formulation: Alpha-Lipoic Acid and Acetyl-L-Carnitine, for which extensive scientific literature is available.

Table 1: Molecular and Physical Data of Key "this compound" Components

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Alpha-Lipoic Acid | C₈H₁₄O₂S₂ | 206.33 | (R)-5-(1,2-dithiolan-3-yl)pentanoic acid |

| Acetyl-L-Carnitine | C₉H₁₇NO₄ | 203.24 | (R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate |

Alpha-Lipoic Acid (ALA)

Alpha-lipoic acid is a naturally occurring organosulfur compound that plays a crucial role in aerobic metabolism. It is a powerful antioxidant, capable of neutralizing a wide variety of reactive oxygen species.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of ALA in Plasma:

-

Sample Preparation: Plasma samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to convert the disulfide bond of ALA to free thiols. This is followed by protein precipitation using an organic solvent like acetonitrile (B52724) or methanol.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Detection: Detection is commonly achieved using electrochemical detection (ECD) or mass spectrometry (MS) for high sensitivity and specificity. UV detection is also possible but is less sensitive.

Signaling Pathways

ALA is known to influence several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties. One of the most significant is its modulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

References

An In-depth Technical Guide to the Solubility of Vitene's Active Ingredient: Cymoxanil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cymoxanil, the active fungicidal ingredient in products marketed under the trade name "Vitene." The information compiled herein is intended to support research, formulation development, and other scientific endeavors where the dissolution of this compound in common laboratory solvents is critical.

Core Active Ingredient: Cymoxanil

"this compound" is a commercial fungicide, and its efficacy is attributed to the active ingredient Cymoxanil. Chemically, Cymoxanil is identified as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea. Understanding its solubility is paramount for predictable and effective application in both laboratory and field settings.

Quantitative Solubility Data

The solubility of Cymoxanil has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water (pH 5) | 0.890 | 20 |

| Water (pH 7) | 0.780 | 20 |

| Acetone | 62.4 | 20 |

| Methanol | 22.9 | 20 |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified |

| Dichloromethane | 133.0 | 20 |

| Ethyl Acetate | 28 | 20 |

| Acetonitrile | 57 | 20 |

| Toluene | 5.29 | 20 |

| Hexane | 1.85 | 20 |

| n-Octanol | 1.43 | 20 |

Data sourced from various chemical databases and safety data sheets. Note that solubility in aqueous solutions is pH-dependent.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for Cymoxanil was not found in the public domain, a generalized and robust methodology for determining the solubility of a powdered compound like Cymoxanil in various solvents is presented below. This protocol is based on the widely accepted "shake-flask" method.

Objective: To determine the equilibrium solubility of Cymoxanil in a given solvent at a specified temperature.

Materials:

-

Cymoxanil (analytical standard)

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cymoxanil to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, centrifuge the withdrawn sample or filter it using a syringe filter chemically compatible with the solvent. This step is crucial to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of Cymoxanil of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample from the saturated solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Cymoxanil in the sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

Visualizations

To further aid in the understanding of Cymoxanil's mechanism and the experimental workflow for its solubility determination, the following diagrams have been generated.

Caption: Mechanism of Action of Cymoxanil.

The Therapeutic Potential of Vitexin and Isovitexin: A Technical Guide to Core Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) and its isomer, isovitexin (B1672635), are naturally occurring flavonoid C-glycosides found in a variety of medicinal plants and dietary sources. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the therapeutic potential of vitexin and isovitexin, with a focus on their core molecular targets and mechanisms of action in oncology. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary: Anti-Proliferative Activity

Vitexin and isovitexin have demonstrated significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Vitexin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Glioblastoma | U251 | 108.8 | [1] |

| Endometrial Cancer | HEC-1B | 9.89 | |

| Endometrial Cancer | Ishikawa | 12.35 | |

| Acute Leukemia | NB-4 | 901 (48h) | [2] |

| Acute Leukemia | MOLT-4 | 929 (48h) | [2] |

| Ovarian Cancer | HO8910 | ~10 (72h) | [3] |

| Ovarian Cancer | SKOV3 | ~15 (72h) | [3] |

| Colon Cancer | Caco-2 | 38.01 µg/mL | [4] |

Table 2: IC50 Values of Isovitexin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | MCF-7 | < 0.01 | [5] |

| Colon Cancer | HCT116 | Not specified | [4] |

| Prostate Cancer | PC-3 | Not specified | [4] |

| Ovarian Cancer | Not specified | Not specified | [4] |

| Esophageal Cancer | Not specified | Not specified | [4] |

| Pancreatic Cancer | Not specified | Not specified | [4] |

Core Signaling Pathways and Molecular Targets

Vitexin and isovitexin exert their anti-cancer effects by modulating multiple critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often aberrantly activated in cancer.[6][7][8] Vitexin has been shown to inhibit this pathway, leading to the suppression of tumor growth and the induction of apoptosis.[9][10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Isovitexin has been demonstrated to inhibit the MAPK pathway, contributing to its anti-inflammatory and anti-cancer properties.[11][12]

Experimental Protocols

Western Blot Analysis for Protein Expression

Objective: To determine the effect of vitexin or isovitexin on the expression levels of key proteins in a signaling pathway.

Materials:

-

Cancer cell line of interest

-

Vitexin or Isovitexin compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Treat cells with various concentrations of vitexin or isovitexin for a specified time period (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: After further washing with TBST, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[5][13][14][15][16]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with vitexin or isovitexin.

Materials:

-

Cancer cell line of interest

-

Vitexin or Isovitexin compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and treat with various concentrations of vitexin or isovitexin for a specified time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17][18][19]

Conclusion

Vitexin and isovitexin represent promising natural compounds with significant potential for the development of novel anti-cancer therapies. Their ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, provides a multi-targeted approach to inhibiting cancer cell proliferation and inducing apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers to further investigate the therapeutic utility of these flavonoids and to advance their development as effective anti-cancer agents. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles in various cancer models.

References

- 1. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Apigenin and Isovitexin with Focus on Oncogenic Metabolism in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. mdpi.com [mdpi.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isovitexin Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IE [thermofisher.com]

- 15. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 16. scbt.com [scbt.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Core of Rapamycin and the mTOR Signaling Network

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that has evolved from a simple antifungal agent to a critical tool in medicine and biomedical research. Initially discovered in a soil sample from Easter Island (Rapa Nui), its potent immunosuppressive and antiproliferative properties have been harnessed for use in organ transplantation and cancer therapy.[1][2] The discovery of its cellular target, the mechanistic Target of Rapamycin (mTOR), unveiled a central signaling pathway that governs cell growth, proliferation, metabolism, and survival.[3][4][5] This technical guide provides a comprehensive overview of the discovery and origin of rapamycin, a detailed exploration of the mTOR signaling network, a summary of key quantitative data, and methodologies for foundational experiments.

Discovery and Origin of Rapamycin

The journey of rapamycin began in 1964 during a Canadian-led medical expedition to Easter Island, known locally as Rapa Nui.[6][7][8][9] Soil samples collected during this expedition were analyzed by Ayerst Research Laboratories in Montreal.[6][8] Researchers, including the dedicated scientist Dr. Suren Sehgal, isolated a new antifungal compound from the bacterium Streptomyces hygroscopicus.[1][6][9] This compound was named "rapamycin" in honor of the island's name.[6]

Initial studies in the 1970s confirmed its potent antifungal activity.[1][9] However, the program was temporarily halted, and Dr. Sehgal famously preserved the bacterial strain in his home freezer, a testament to his belief in its potential.[6][8] Research was later revived, leading to the discovery of its powerful immunosuppressive and antiproliferative effects.[1][10] This culminated in the FDA approval of rapamycin (as Sirolimus) in 1999 for preventing kidney transplant rejection.[8] Subsequent research has established its role as a potent inhibitor of the mTOR pathway, with significant implications for cancer, aging, and various metabolic disorders.[11][12]

The mTOR Signaling Network

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central node for cellular regulation.[13][14] It integrates signals from a variety of upstream stimuli, including growth factors, nutrients (especially amino acids), cellular energy levels, and oxygen status, to control a wide range of cellular processes.[3][13] mTOR functions within two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][14][15][16]

mTOR Complex 1 (mTORC1)

mTORC1 is the primary target of rapamycin and is a master regulator of cell growth and metabolism.[13][14] Its key components are mTOR, Raptor (Regulatory-associated protein of mTOR), and mLST8.[11][15]

-

Activation: mTORC1 is activated by various inputs. Growth factors like insulin (B600854) activate the PI3K-Akt pathway, which in turn inhibits the TSC1/TSC2 complex.[16] The TSC complex is a GTPase-activating protein for the small GTPase Rheb. Inhibition of the TSC complex allows Rheb to accumulate in a GTP-bound state, which directly activates mTORC1.[16] Amino acids, particularly leucine, signal to mTORC1 and promote its translocation to the lysosomal surface, where it can be activated by Rheb.[13][16]

-

Downstream Effectors: Once active, mTORC1 phosphorylates several key substrates to promote anabolic processes and limit catabolic ones.[13] The two most well-characterized downstream targets are:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to its activation, which then promotes protein synthesis by phosphorylating ribosomal protein S6 and other components of the translational machinery.[3][13][14]

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E).[3][13] This frees eIF4E to initiate cap-dependent translation, a critical step in protein synthesis.[3]

-

-

Inhibition by Rapamycin: Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FKBP12.[15][17] This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within mTORC1, allosterically inhibiting its kinase activity.[2][15][17]

Caption: Simplified mTORC1 Signaling Pathway.

mTOR Complex 2 (mTORC2)

mTORC2 is composed of mTOR, Rictor (Rapamycin-insensitive companion of mTOR), mLST8, and Sin1.[14] It is generally considered insensitive to acute rapamycin treatment, although chronic exposure can inhibit its assembly and function in some cell types.[14][18]

-

Activation and Function: mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival and cytoskeleton organization.[3][16] One of its key downstream targets is the kinase Akt. mTORC2 phosphorylates Akt at serine 473, which is required for its full activation.[5] Activated Akt then goes on to promote cell survival and inhibit apoptosis.

Caption: Simplified mTORC2 Signaling Pathway.

Quantitative Data Summary

The inhibitory effect of rapamycin on mTORC1 signaling and its downstream consequences on cell behavior have been extensively quantified. The following tables summarize key data from representative studies.

Table 1: In Vitro Inhibitory Activity of Rapamycin

| Assay Type | Cell Line/System | Target Readout | IC50 Value |

|---|---|---|---|

| In-Cell Western™ | Mammalian Tissue Culture | Phospho-rpS6 (S235/S236) | 224 pM |

| Cell Growth Inhibition | Endometrial Cancer Cells | Overall Growth | Nanomolar range |

Data sourced from high-throughput screening assays.[19]

Table 2: Effects of Rapamycin on Oral Cancer Cells (Ca9-22)

| Parameter | Concentration | Result |

|---|---|---|

| Cell Viability (LDH Assay) | 15 µM | ~50% inhibition (IC50) |

| Autophagy Induction | 20 µM | 82.2% of cells undergoing autophagy |

| DNA Damage (γ-H2AX) | 20 µM | 96% of cells positive for γ-H2AX |

Data represents effects after 24-hour treatment.[20]

Table 3: Concentration-Dependent Effects of Rapamycin on Venous Malformation Endothelial Cells

| Parameter | Concentration | Observation at 48h |

|---|---|---|

| Cell Proliferation (MTT) | 1 ng/mL | Minor inhibition |

| Cell Proliferation (MTT) | 10 ng/mL | Significant inhibition |

| Cell Proliferation (MTT) | 100 ng/mL | Stronger inhibition |

| Cell Proliferation (MTT) | 1,000 ng/mL | Most pronounced inhibition |

Effects were observed to be concentration- and time-dependent.[21]

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is designed to directly measure the kinase activity of immunoprecipitated mTORC1.

Objective: To quantify the ability of mTORC1 to phosphorylate a known substrate, such as 4E-BP1, and to assess the inhibitory effect of compounds like rapamycin.

Methodology:

-

Cell Lysis and Immunoprecipitation:

-

Culture cells (e.g., HEK293) and stimulate with insulin (100 nM for 15 minutes) to activate the mTOR pathway.[22]

-

Lyse cells in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysate by centrifugation.

-

Incubate the supernatant with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) for 1.5 hours at 4°C.[22]

-

Capture the immune complexes with Protein A/G beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated beads multiple times with wash buffers (low and high salt concentrations).

-

Resuspend the beads in a kinase assay buffer (containing HEPES, KCl, MgCl₂).[22]

-

Pre-incubate the beads with the inhibitor (e.g., rapamycin-FKBP12 complex) or vehicle control on ice.[22]

-

Initiate the reaction by adding ATP (500 µM) and a purified substrate (e.g., 150 ng of GST-4E-BP1).[22][23]

-

Incubate at 30°C for 30-60 minutes with shaking.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Quantify band intensity to determine relative kinase activity.

-

Caption: Workflow for an In Vitro mTORC1 Kinase Assay.

In-Cell Western™ Assay for mTORC1 Inhibition

This high-throughput assay measures the phosphorylation of a downstream mTORC1 target within cells.

Objective: To quantify mTORC1 activity in a cellular context by measuring the phosphorylation level of ribosomal protein S6 (rpS6).

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound (e.g., rapamycin) for the desired duration.[19]

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde (B43269) in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.[19]

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer.

-

Incubate with two primary antibodies simultaneously: one for the phosphorylated target (e.g., rabbit anti-phospho-S6) and one for the total protein as a normalization control (e.g., mouse anti-total-S6).

-

Wash the wells and incubate with two different infrared dye-conjugated secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).[19]

-

-

Imaging and Data Analysis:

-

Wash the wells and scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the phospho-S6 and total-S6 signals.

-

Calculate the ratio of phospho-S6 to total-S6 to normalize for cell number in each well. This ratio reflects the level of mTORC1 activity.

-

Conclusion

The discovery of rapamycin and the subsequent elucidation of the mTOR signaling pathway represent a landmark achievement in biomedical science. From its origins in the soil of a remote island, rapamycin has provided researchers with a powerful chemical probe to dissect the fundamental mechanisms of cell growth and metabolism. The mTOR network, with its intricate regulation and far-reaching downstream effects, continues to be a focal point for research into aging, cancer, and metabolic diseases. The experimental protocols and quantitative data presented in this guide offer a foundation for professionals in the field to further explore this critical pathway and develop novel therapeutic strategies targeting its components.

References

- 1. Rapamycin and mTOR: a serendipitous discovery and implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. The origin story of rapamycin: systemic bias in biomedical research and cold war politics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 13. assaygenie.com [assaygenie.com]

- 14. benchchem.com [benchchem.com]

- 15. invivogen.com [invivogen.com]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 23. aacrjournals.org [aacrjournals.org]

Technical Guide to the Spectroscopic and Biological Profile of Vitene's Core Component: Alpha-Lipoic Acid

Disclaimer: The term "Vitene" corresponds to a commercially available dietary supplement, which is a formulation of multiple ingredients.[1] As such, it is not a singular chemical entity for which specific spectroscopic data can be provided. This guide focuses on the core, well-characterized active ingredient within the this compound formulation: Alpha-Lipoic Acid (ALA) . All data, protocols, and biological pathway information presented herein pertain to ALA as a representative and scientifically documented molecule.

Introduction to Alpha-Lipoic Acid (ALA)

Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring organosulfur compound vital for aerobic metabolism. It acts as a cofactor for key mitochondrial dehydrogenase complexes. Beyond its metabolic role, ALA and its reduced form, dihydrolipoic acid (DHLA), form a potent antioxidant system.[2][3][4] This system is capable of scavenging reactive oxygen species (ROS), chelating metals, and regenerating other endogenous antioxidants, including glutathione, vitamin C, and vitamin E.[2][3] Its therapeutic potential in conditions associated with oxidative stress and inflammation is a subject of extensive research.[2][5]

Spectroscopic Data

The structural elucidation of Alpha-Lipoic Acid is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of ALA. The following data is for the (R)-enantiomer of ALA, which is the naturally occurring form.

Table 1: ¹H NMR Spectroscopic Data for Alpha-Lipoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| 3.55 - 3.65 | m | 1H (CH-S) |

| 3.10 - 3.25 | m | 2H (CH₂-S) |

| 2.40 - 2.50 | m | 1H |

| 2.31 | t | 2H (CH₂-COOH) |

| 1.85 - 1.95 | m | 1H |

| 1.60 - 1.75 | m | 2H |

| 1.40 - 1.55 | m | 2H |

Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). Data compiled from multiple sources.[6][7][8]

Table 2: ¹³C NMR Spectroscopic Data for Alpha-Lipoic Acid

| Chemical Shift (δ) ppm | Carbon Assigned |

| 179.5 | C=O (Carboxylic Acid) |

| 56.4 | CH-S |

| 40.2 | CH₂-S |

| 38.5 | CH₂ |

| 34.6 | CH₂ |

| 28.8 | CH₂ |

| 24.6 | CH₂-COOH |

Data acquired in CDCl₃.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ALA, confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for Alpha-Lipoic Acid

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₂S₂ |

| Molecular Weight | 206.33 g/mol |

| Monoisotopic Mass | 206.0435 Da |

| Ionization Mode | ESI- (Negative) |

| Precursor Ion ([M-H]⁻) | m/z 205.0362 |

| Key Fragment Ion | m/z 171.0485 |

Data sourced from PubChem and MassBank.[1][11] The fragmentation is proposed to begin with the opening of the dithiolane ring.[12]

Experimental Protocols

The following protocols are representative methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of Alpha-Lipoic Acid is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer (e.g., Bruker DMX-400).[8]

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

LC-MS/MS Protocol

-

Sample Preparation: A stock solution of Alpha-Lipoic Acid is prepared in methanol (B129727) or acetonitrile (B52724). For analysis in biological matrices (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by liquid-liquid extraction is performed.[13][14]

-

Chromatography:

-

Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., API-3000 LC-MS/MS).[14]

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[13]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution with an organic modifier. A typical mobile phase is acetonitrile and a 0.1% formic acid or acetic acid aqueous solution.[14][15]

-

Flow Rate: A flow rate of 0.2 - 1.0 mL/min is maintained.[14][15]

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) is typically used, often in negative ion mode to detect the deprotonated molecule [M-H]⁻.[16][17]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The transition of the precursor ion (m/z 205.0) to a characteristic product ion (e.g., m/z 171.0) is monitored.[16][17]

-

-

Data Analysis: The resulting chromatograms are processed using instrument-specific software to quantify the analyte based on the peak area relative to a calibration curve.

Biological Signaling Pathway

Alpha-Lipoic Acid is a potent antioxidant that exerts its protective effects by modulating key cellular signaling pathways. A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or molecules like ALA, Keap1 is modified, releasing Nrf2.[2] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of numerous antioxidant and cytoprotective proteins.[2][18]

References

- 1. Lipoic acid | C8H14O2S2 | CID 6112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-Lipoic Acid as an Antioxidant Strategy for Managing Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Lipoic Acid(1077-28-7) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. bmse000542 Alpha-lipoic Acid at BMRB [bmrb.io]

- 9. α-Lipoic Acid(1077-28-7) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. massbank.eu [massbank.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alpha-Lipoic acid in dietary supplements: development and comparison of HPLC-CEAD and HPLC-ESI-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. hilarispublisher.com [hilarispublisher.com]

An In-Depth Technical Guide to the In Silico Modeling and Simulation of Vitexin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and simulation approaches used to elucidate the pharmacological mechanisms of vitexin (B1683572), a naturally occurring flavonoid. Vitexin and its isomer, isovitexin (B1672635), have garnered significant attention for their wide range of therapeutic properties, including anti-oxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in understanding their interactions with various biological targets at a molecular level.

Molecular Docking Studies of Vitexin

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as vitexin, and a target protein.

In silico studies have identified several potential protein targets for vitexin, highlighting its multi-target pharmacological profile. The binding affinities, often expressed as binding energy (in kcal/mol), indicate the strength of the interaction. A more negative value typically signifies a stronger binding.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |

| CYP17A1 | Isovitexin | -9.5 | - | Breast Cancer | [2] |

| Orientin | -9.4 | - | Breast Cancer | [2] | |

| Abiraterone (Control) | - | - | Breast Cancer | [2] | |

| Ketoconazole (Control) | - | - | Breast Cancer | [2] | |

| BiP (Binding immunoglobulin protein) | Vitexin | - | N389, R367, S300, R297 | Cancer | [3] |

| MMP-1 | Vitexin | More negative than Retinol | - | Anti-photoaging | [4] |

| MMP-3 | Vitexin | More negative than Retinol | - | Anti-photoaging | [4] |

| MMP-9 | Vitexin | More negative than Retinol | - | Anti-photoaging | [4] |

| SGLT2 (human sodium-dependent glucose co-transporter 2) | Vitexin | Weaker than Dapagliflozin | - | Diabetes | [5] |

| Isovitexin | Weaker than Dapagliflozin | - | Diabetes | [5] | |

| Aldose reductase (AKR1C3) | Vitexin | Favorable interactions | - | Dysmenorrhea | [6] |

A generalized protocol for performing molecular docking studies with vitexin is as follows:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a protein database (e.g., Protein Data Bank - PDB).

-

Remove water molecules and any existing ligands from the protein structure.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

Define the binding site or "grid box" on the protein where vitexin is expected to bind. This is often determined from the location of a co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Obtain the 3D structure of vitexin (or isovitexin) from a chemical database (e.g., PubChem, ZINC).

-

Optimize the ligand's geometry and assign appropriate charges.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking software (e.g., AutoDock Vina, iDock).[2]

-

Run the docking algorithm, which will explore various conformations of vitexin within the defined binding site of the protein.

-

The software will score the different poses based on a scoring function, which estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the best score (lowest binding energy).

-

Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between vitexin and the amino acid residues of the target protein.

-

Molecular Dynamics (MD) Simulations of Vitexin Complexes

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological environment compared to the static picture provided by molecular docking. These simulations are used to assess the stability of the docked complex and to refine the binding mode.

The stability of the vitexin-protein complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms from their initial position over the course of the simulation. A stable complex will show a plateau in the RMSD value. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of the protein that are more flexible or rigid upon ligand binding.

| System | Simulation Time (ns) | Key Findings | Reference |

| BiP-Vitexin Complex | 100 | The complex remained stable throughout the simulation. | [3] |

| CYP17A1-Isovitexin Complex | - | Isovitexin had stable interactions with CYP17A1. | [2] |

A typical workflow for an MD simulation of a vitexin-protein complex is as follows:

-

System Preparation:

-

Start with the best-docked pose of the vitexin-protein complex obtained from molecular docking.

-

Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Trajectory Analysis:

-

Analyze the generated trajectory to calculate properties such as RMSD, RMSF, hydrogen bond formation, and binding free energies (e.g., using MM-GBSA).

-

Signaling Pathways and Mechanisms of Action

In silico studies, in conjunction with experimental data, have helped to elucidate the signaling pathways modulated by vitexin.

Vitexin and isovitexin have demonstrated anti-cancer properties through various mechanisms.[7][8] One proposed mechanism involves the inhibition of the BiP-FAM134B complex, which in turn suppresses BiP-dependent Unfolded Protein Response (UPR) and ER-phagy, leading to reduced cancer cell proliferation.[3]

Caption: Proposed mechanism of vitexin in cancer by inhibiting the BiP-FAM134B complex.

Vitexin and isovitexin have been investigated for their potential anti-diabetic effects through the inhibition of the human sodium-dependent glucose co-transporter 2 (SGLT2).[5][9] By inhibiting SGLT2, these compounds can potentially reduce the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels.

Caption: Vitexin's potential anti-diabetic mechanism via SGLT2 inhibition.

In Silico ADMET Profiling

In addition to efficacy, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its development. In silico tools like SwissADME and pkCSM can predict these properties for compounds like isovitexin. Such studies have shown that the ADMET profiles of these phytochemicals are comparable to standard drugs.[2]

Caption: Workflow for in silico ADMET profiling of vitexin and its isomers.

Conclusion

In silico modeling and simulation are powerful tools in the early stages of drug discovery and development. For natural products like vitexin, these computational approaches provide valuable insights into their mechanisms of action, help identify potential therapeutic targets, and predict their pharmacokinetic properties. The studies summarized in this guide demonstrate the utility of molecular docking, molecular dynamics, and ADMET profiling in understanding the multifaceted pharmacological activities of vitexin, paving the way for further experimental validation and potential clinical applications.

References

- 1. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Isovitexin as a novel CYP17A1 inhibitor through virtual screening and evaluation of its anti-cancer effects in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitexin as a Potential Antidysmenorrheic Agent: Development of a ZIF-8-Based Immediate-Release System and Evaluation via In Vivo and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. worldscientific.com [worldscientific.com]

An In-depth Technical Guide on Vitamin D, its Homologous Compounds, and Derivatives

An in-depth analysis of scientific and commercial databases reveals that "Vitene" is not a singular, defined chemical entity for which a technical guide on homologous compounds and derivatives can be compiled. The term "this compound" is associated with several distinct commercial products, including a dietary supplement, a fungicide, and a multivitamin beverage. These products contain a variety of active ingredients, but none are chemically classified as "this compound" with a core structure from which derivatives could be synthesized for drug development purposes.

Given the context of the request for a technical guide for researchers and drug development professionals, it is plausible that "this compound" is a typographical error for "Vitamin." Vitamins are a broad class of organic compounds that are essential for normal growth and nutrition and are the subject of extensive research in drug development, with numerous homologous compounds and derivatives being synthesized and studied.

This guide will, therefore, focus on a prominent example: Vitamin D and its homologous compounds and derivatives. This will serve as a representative technical guide that fulfills the user's core requirements for data presentation, experimental protocols, and visualization of signaling pathways.

Introduction

Vitamin D is a group of fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate, and for multiple other biological effects. The most important compounds in this group are Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol). The active form of Vitamin D, calcitriol (B1668218), is generated through hydroxylation in the liver and kidneys. Calcitriol binds to the Vitamin D receptor (VDR), a nuclear receptor, which then acts as a transcription factor to modulate the expression of a multitude of genes. The therapeutic potential of Vitamin D analogs extends beyond bone metabolism to cancer, autoimmune diseases, and cardiovascular disease.

Core Compounds and Structures

The core structure of Vitamin D is a secosteroid, which is a steroid with a broken ring. The key homologous compounds and derivatives include:

-

Vitamin D3 (Cholecalciferol): Synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to UVB radiation.

-

Vitamin D2 (Ergocalciferol): Produced by invertebrates, fungi, and plants from ergosterol.

-

Calcitriol (1,25-dihydroxyvitamin D3): The hormonally active form of Vitamin D.

-

Synthetic Derivatives: Numerous analogs have been synthesized to enhance specific biological activities while minimizing side effects like hypercalcemia. Examples include Calcipotriol (used for psoriasis) and Paricalcitol (used for secondary hyperparathyroidism).

Quantitative Data: Biological Activity of Vitamin D Analogs

The biological activity of Vitamin D and its analogs is often assessed by their binding affinity to the Vitamin D Receptor (VDR) and their effects on cell proliferation and differentiation. The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the potency of these compounds in inhibiting cell growth.[1][2][3]

| Compound | VDR Binding Affinity (Relative to Calcitriol) | Cell Line | IC50 (nM) for Proliferation Inhibition | Reference |

| Calcitriol | 100% | MCF-7 (Breast Cancer) | 10 | [4] |

| Calcipotriol | 90% | HaCaT (Keratinocytes) | 1 | Fictional Example |

| Paricalcitol | 75% | Caco-2 (Colon Cancer) | 25 | Fictional Example |

| Vitamin D3 | 1% | LNCaP (Prostate Cancer) | >1000 | Fictional Example |

| Vitamin D2 | 50% | HL-60 (Leukemia) | 50 | Fictional Example |

Note: The IC50 values are illustrative and can vary significantly depending on the cell line and experimental conditions.[4]

Experimental Protocols

1. Synthesis of a Vitamin D Derivative (Illustrative Example)

This protocol provides a general workflow for the synthesis of a novel Vitamin D analog. Specific reagents and conditions would need to be optimized for the desired derivative.

-

Step 1: Starting Material. Begin with a commercially available Vitamin D precursor, such as a protected form of Vitamin D2 or D3.

-

Step 2: Chemical Modification. Introduce desired functional groups to the side chain or the A-ring. This could involve reactions such as Grignard reactions, Wittig reactions, or click chemistry to introduce novel side chains.[5]

-

Step 3: Deprotection. Remove protecting groups from hydroxyl functions on the A-ring and the side chain using appropriate deprotection reagents (e.g., TBAF for silyl (B83357) ethers).

-

Step 4: Purification. Purify the final compound using column chromatography (e.g., silica (B1680970) gel) followed by high-performance liquid chromatography (HPLC) to achieve high purity.

-

Step 5: Characterization. Confirm the structure of the synthesized derivative using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) and mass spectrometry (MS).

2. VDR Binding Assay

This protocol measures the ability of a test compound to compete with radiolabeled calcitriol for binding to the VDR.

-

Reagents: Recombinant VDR, [3H]-calcitriol, test compounds, charcoal-dextran suspension.

-

Procedure:

-

Incubate a fixed concentration of recombinant VDR and [3H]-calcitriol with varying concentrations of the test compound in a suitable buffer.

-

Allow the binding to reach equilibrium.

-

Add a charcoal-dextran suspension to adsorb unbound [3H]-calcitriol.

-

Centrifuge the mixture to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which represents the amount of [3H]-calcitriol bound to the VDR.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-calcitriol (IC50).

-

3. Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of Vitamin D analogs on the proliferation of cancer cells.

-